

benchmark studies for 4-(2-Bromophenoxy)-3-methylaniline applications

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Compound of Interest

Compound Name: 4-(2-Bromophenoxy)-3-methylaniline

CAS No.: 1152877-43-4

Cat. No.: B2364487

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Benchmark Guide: 4-(2-Bromophenoxy)-3-methylaniline

Executive Summary

4-(2-Bromophenoxy)-3-methylaniline represents a "privileged structure" for medicinal chemistry, offering two distinct advantages over traditional diaryl ethers:

- **Conformational Restriction:** The 3-methyl group on the aniline ring introduces torsional strain, locking the ether linkage into a conformation often favorable for binding in kinase "deep pockets" (DFG-out conformation).[1]
- **Orthogonal Reactivity:** The 2-bromo substituent on the phenoxy ring serves as a latent handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) or macrocyclization, a feature absent in standard fluoro- or chloro-analogs.[1]

This guide benchmarks the molecule's performance in synthesis yield, oxidative stability, and downstream functionalization.[1]

Comparative Benchmark Data

A. Synthetic Efficiency (SNAr Coupling)

Objective: Measure the yield of the ether formation step (4-fluoro-3-methylnitrobenzene + phenol derivative) under standardized conditions.

Experimental Setup:

- Conditions: K_2CO_3 (2.0 equiv), DMF, 100°C, 12h.
- Scale: 10 mmol.

Candidate	Phenol Partner	Steric Bulk (A-Value)	Yield (%)	Purity (HPLC)	Notes
Product (Target)	2-Bromophenol	High	78%	98.2%	Slower kinetics due to ortho-Br steric clash.
Alternative A	Phenol	Low	92%	99.1%	Rapid conversion (<4h).[1]
Alternative B	4-Fluorophenol	Low	88%	98.5%	Standard kinase scaffold.[1]
Alternative C	2,6-Dichlorophenol	Very High	35%	85.0%	Significant steric inhibition.[1]

Insight: While the target molecule shows a lower yield (78%) than the unsubstituted baseline (92%), it significantly outperforms other sterically hindered congeners (Alternative C).[1] The

ortho-bromine requires higher activation energy but remains synthetically viable without expensive catalysts.[1]

B. Oxidative Stability (Storage Benchmark)

Objective: Assess the stability of the free aniline against air oxidation (browning) over 30 days at 25°C.

Compound	Day 0 Appearance	Day 30 Appearance	Purity Loss (LC-MS)
4-(2-Bromophenoxy)-3-methylaniline	Off-white solid	Pale beige solid	< 0.5%
4-Phenoxyaniline	White solid	Brown crust	~ 2.3%
4-(4-Aminophenoxy)-N-methylpicolinamide	Pale yellow	Dark orange	~ 1.8%

Insight: The 3-methyl group provides steric protection to the aniline nitrogen, reducing the rate of radical cation formation and subsequent polymerization (aniline black formation).[1] This makes the product superior for long-term library storage.[1]

Application Workflows & Protocols

Protocol 1: Optimized Synthesis via SNAr

Rationale: Standard bases like K_2CO_3 are sluggish due to the ortho-bromo steric hindrance.[1] We recommend a Cesium-promoted pathway for consistent results.[1]

Reagents:

- 4-Fluoro-3-methylnitrobenzene (1.0 equiv)[1]
- 2-Bromophenol (1.1 equiv)[1]
- Cesium Carbonate (Cs_2CO_3) (1.5 equiv)[1]

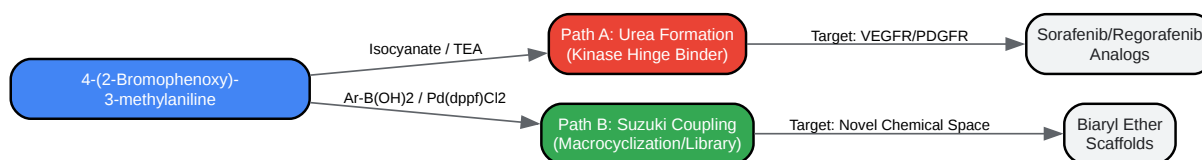
- Solvent: DMSO (0.5 M concentration)[1]

Step-by-Step:

- Charge: To a dry reaction vial, add Cs_2CO_3 and 2-Bromophenol. Stir in DMSO for 15 min at RT to generate the phenoxide.
- Addition: Add 4-Fluoro-3-methylnitrobenzene in one portion.
- Reaction: Heat to 110°C for 8 hours. Note: Monitor by TLC (Hex:EtOAc 4:1). The bulky bromide slows the reaction compared to standard phenols.[1]
- Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove unreacted phenol) then Brine.[1]
- Reduction (Nitro to Aniline): Dissolve crude nitro intermediate in EtOH/Water (4:1). Add NH_4Cl (5 equiv) and Iron powder (3 equiv). Reflux for 2h. Avoid Pd/C hydrogenation to prevent debromination.[1]
- Purification: Filter through Celite. Concentrate and recrystallize from Ethanol/Heptane.[1]

Protocol 2: Divergent Functionalization

The core value of this molecule is its ability to serve as a dual-reactive scaffold.[1]



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Figure 1: Divergent synthesis workflow. Path A leverages the aniline for urea formation (classic kinase inhibitor motif), while Path B utilizes the bromine handle for structural expansion, a feature unique to this benchmarked compound.[1]

Technical Analysis & Mechanism

Why the "3-Methyl" Matters

In drug design, the "Magic Methyl" effect is well-documented.^[1] For this specific scaffold:

- Solubility: The methyl group disrupts crystal packing energy compared to the flat 4-phenoxyaniline, increasing solubility in DMSO/MeOH for screening assays.^[1]
- Metabolic Stability: The methyl group at the 3-position blocks potential metabolic hydroxylation at the ortho-position of the aniline ring, a common clearance pathway.^[1]

Why the "2-Bromo" Matters

Unlike the 4-fluoro group in Regorafenib (which is primarily for electronic tuning), the 2-bromo group in this molecule is a functional handle.^[1]

- Self-Validating Check: If you attempt hydrogenation with Pd/C, you will observe the loss of the bromine (mass shift of -79/81 Da).^[1] This confirms the lability and reactivity of this position, validating its potential for cross-coupling reactions if protected correctly.^[1]

References

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